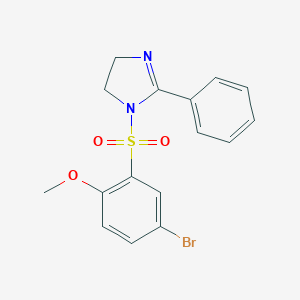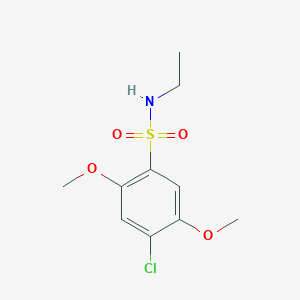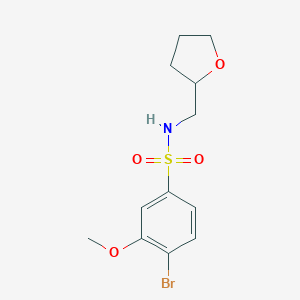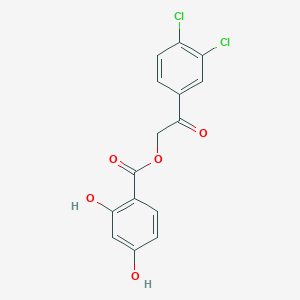
2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat a variety of conditions, including arthritis, acute pain, and menstrual cramps. The drug works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.
作用機序
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a variety of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
実験室実験の利点と制限
Diclofenac has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action, which makes it a useful tool for studying inflammation and pain. However, one limitation is that it can have toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of the drug that can be more effective and have fewer side effects. Another area of interest is the study of diclofenac's potential in treating cancer, as well as its potential for use in combination with other cancer therapies. Finally, there is ongoing research into the mechanisms of diclofenac's anti-inflammatory and analgesic effects, which may lead to the development of new drugs with similar mechanisms of action.
合成法
Diclofenac can be synthesized by a variety of methods, including the condensation of 2,4-dihydroxybenzoic acid with 2-(3,4-dichlorophenyl)acetyl chloride in the presence of a base. Another common method involves the reaction of 2,4-dichlorophenylacetic acid with 2,4-dihydroxybenzoic acid in the presence of a dehydrating agent.
科学的研究の応用
Diclofenac has been extensively studied for its therapeutic effects, as well as its potential for toxicity. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, diclofenac has been studied for its potential in treating cancer, as it has been shown to inhibit the growth of certain types of tumors.
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O5/c16-11-4-1-8(5-12(11)17)14(20)7-22-15(21)10-3-2-9(18)6-13(10)19/h1-6,18-19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMXLGBDHWVXAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=C(C=C(C=C2)O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

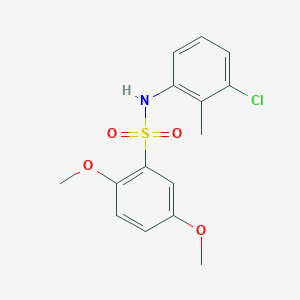
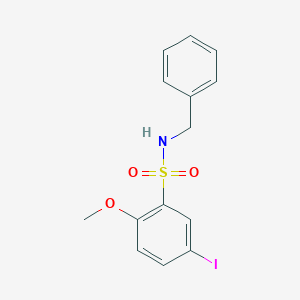
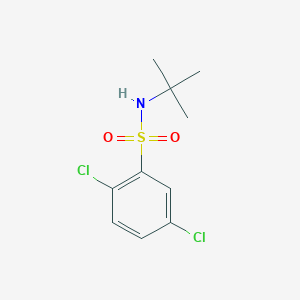
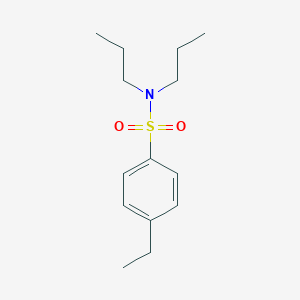
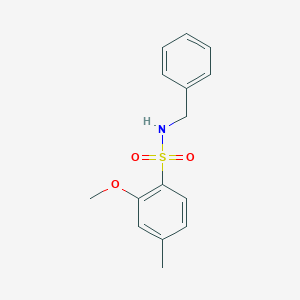
![2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500419.png)
![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)

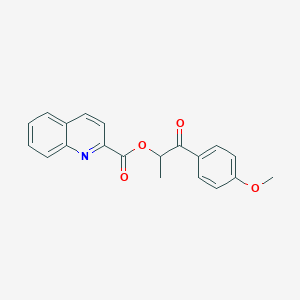
![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)
![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)
